molecular formula C22H21N3O2 B3442766 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide

2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide

Cat. No. B3442766
M. Wt: 359.4 g/mol
InChI Key: OLZMXXRJPAQFPO-SSZFMOIBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide is a synthetic compound that belongs to the class of acrylamide derivatives. It has been found to exhibit various biological activities, including anticancer, anti-inflammatory, and antiviral properties.

Mechanism of Action

The exact mechanism of action of 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been suggested that 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide induces apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
Apart from its anticancer activity, 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2, an enzyme that is involved in the inflammatory response. Additionally, it has been found to inhibit the replication of several viruses, including hepatitis C virus and dengue virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide in lab experiments is its potent anticancer activity. It has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for further development as an anticancer agent. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide. One potential direction is to investigate its activity against other types of cancer, such as pancreatic and ovarian cancer. Additionally, it would be interesting to explore the potential of this compound as an antiviral agent against emerging viral diseases, such as COVID-19. Furthermore, the development of more soluble analogs of 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide could help to overcome its solubility limitations and improve its efficacy in vivo.

Scientific Research Applications

2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential as an anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Apart from its anticancer activity, 2-cyano-N-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)acrylamide has also been found to exhibit anti-inflammatory and antiviral properties.

properties

IUPAC Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2/c1-3-25-15-17(20-7-5-6-8-21(20)25)13-16(14-23)22(26)24-18-9-11-19(12-10-18)27-4-2/h5-13,15H,3-4H2,1-2H3,(H,24,26)/b16-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLZMXXRJPAQFPO-SSZFMOIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-cyano-N-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)prop-2-enamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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